2-Biphenyl-4-yl-piperazine
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Overview
Description
2-Biphenyl-4-yl-piperazine (2-BP) is an aromatic heterocyclic compound that is widely used in scientific research. It is a versatile compound that has been used in the synthesis of a variety of compounds for a range of applications. Its unique properties make it an attractive choice for a range of applications, including drug development, medical research, and industrial applications.
Scientific Research Applications
Antipsychotic Properties
- A study designed biphenyl moiety linked with aryl piperazine and synthesized derivatives for evaluating their antipsychotic activity. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity. Two derivatives showed a notable antipsychotic profile with lower potency for catalepsy induction, aligning well with the docking study in designing compounds for the human dopamine D2 receptor (Bhosale et al., 2014).
Antibacterial Activity
- Research demonstrated that a compound from a chemical library selectively killed bacterial persisters tolerant to antibiotic treatment but did not affect normal antibiotic-sensitive cells. This compound led persisters to antibiotic-induced cell death by reverting them to antibiotic-sensitive cells, representing a novel approach to eradicating bacterial persisters (Kim et al., 2011).
Antidepressant and Anxiolytic Activity
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated. These compounds showed significant antidepressant and anxiolytic activities, reducing the duration of immobility times and demonstrating notable antianxiety effects (Kumar et al., 2017).
Antitumor Activity
- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were investigated for their anticancer activities against breast cancer cells. Some compounds exhibited promising antiproliferative agents, comparable to the efficacy of cisplatin (Yurttaş et al., 2014).
Flame Retardant Application
- Piperazine-phosphonates derivatives were investigated for flame retardant application on cotton fabric. The thermal decomposition of cotton fabric treated with these derivatives was studied, revealing distinct details in the thermal degradation process when applied with these additives (Nguyen et al., 2014).
Insecticide Development
- Research explored using PAPP, a 5-HT(1A) agonist, as a lead compound for new insecticides. A series of derivatives were synthesized and showed growth-inhibiting activities or larvicidal activities against armyworm (Cai et al., 2010).
Anticancer Evaluation
- Polyfunctional substituted 1,3-thiazoles with a piperazine substituent showed significant anticancer activity, suggesting their potential as effective anticancer agents (Turov, 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Biphenyl-4-yl-piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play crucial roles in various physiological processes, including neurotransmission and pain perception .
Mode of Action
This compound interacts with its targets, the H3R and σ1R, as an antagonist . This means it binds to these receptors and blocks their activity, preventing the normal function of these receptors .
Biochemical Pathways
It is known that the compound’s antagonistic action on h3r and σ1r can influence various downstream effects, including modulation of neurotransmission and pain perception .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at H3R and σ1R. By blocking these receptors, the compound can modulate neurotransmission and pain perception . This has led to promising antinociceptive (pain-relieving) properties in preclinical studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability and reactivity . More research is needed to fully understand how various environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Biphenyl-4-yl-piperazine has been found to interact with both sigma receptors and histamine H3 receptors . The piperazine moiety is a critical structural element for dual H3/σ1 receptor activity .
Cellular Effects
Piperazine derivatives have been shown to induce apoptosis in cancer cells . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves interactions with sigma receptors and histamine H3 receptors . These interactions are likely responsible for the compound’s effects at the molecular level, including any changes in gene expression and enzyme activity.
properties
IUPAC Name |
2-(4-phenylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINYTMXFWCKTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378058 |
Source
|
Record name | 2-Biphenyl-4-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105242-10-2 |
Source
|
Record name | 2-Biphenyl-4-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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